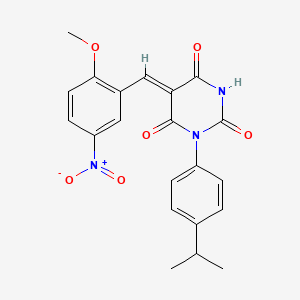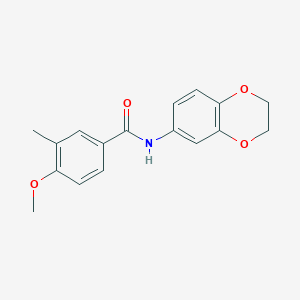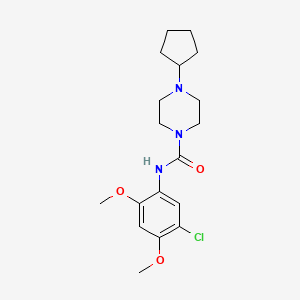![molecular formula C11H10ClNO4 B4707000 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4707000.png)
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid
描述
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been identified as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CI-994 has been extensively studied for its potential as an anticancer agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用机制
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid is a HDAC inhibitor, which means that it inhibits the activity of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which results in the repression of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, which leads to the activation of gene expression. This activation of gene expression can result in the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis, which are the mechanisms by which this compound exerts its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been shown to inhibit the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of reactive oxygen species. This inhibition of NQO1 activity can result in the accumulation of reactive oxygen species, which can contribute to the induction of apoptosis. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition of topoisomerase II activity can result in DNA damage and the induction of apoptosis.
实验室实验的优点和局限性
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid has several advantages as a research tool. It is a potent HDAC inhibitor, which makes it useful for studying the role of HDAC enzymes in gene expression and disease. This compound has also been extensively studied in preclinical models of cancer and neurodegenerative diseases, which makes it a valuable tool for studying the mechanisms of these diseases. However, this compound has several limitations as a research tool. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. This compound has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the role of HDAC enzymes in other diseases, such as inflammatory diseases and metabolic disorders. Additionally, the neuroprotective effects of this compound in animal models of neurodegenerative diseases warrant further investigation. Finally, the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, could improve its efficacy and reduce its toxicity in vivo.
科学研究应用
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. In addition to its anticancer activity, this compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
(Z)-4-(5-chloro-2-methoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-17-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDANBVWZPKYJKB-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4706917.png)
![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4706925.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4706936.png)
![4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4706943.png)
![1-[6-(2-methylphenoxy)hexyl]pyrrolidine](/img/structure/B4706950.png)

![N-(3-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706964.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)

![4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonic acid](/img/structure/B4706995.png)

![N-(3-chloro-2-methylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4707018.png)